L-GLUTAMINE (ALPHA-15N)
Description
Properties
Molecular Weight |
147.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Fundamental Principles of Isotopic Tracing with L Glutamine Alpha 15n
Theoretical Basis of Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful analytical technique used to investigate metabolic pathways and the flow of atoms through these networks. By introducing molecules labeled with stable (non-radioactive) isotopes into a biological system, researchers can trace the metabolic fate of these molecules and quantify the rates of metabolic reactions, a concept known as metabolic flux. pnas.orgsemanticscholar.org This approach provides a dynamic view of metabolism that is not achievable by simply measuring the static concentrations of metabolites. nih.gov
Principles of Nitrogen-15 Labeling for Metabolic Pathway Elucidation
Nitrogen is a fundamental component of numerous essential biomolecules, including amino acids, nucleotides, and hexosamines. nih.gov Nitrogen-15 (¹⁵N) is the primary stable isotope used to trace the flow of nitrogen through metabolic pathways. nih.gov The principle of ¹⁵N labeling involves introducing a ¹⁵N-enriched precursor into a biological system and tracking its incorporation into various nitrogen-containing metabolites. rsc.org This allows for the elucidation of pathways involved in nitrogen assimilation, transfer, and utilization.
The use of ¹⁵N tracers, often in conjunction with ¹³C-labeled substrates, provides a more comprehensive picture of cellular metabolism. rsc.organu.edu.au While ¹³C tracing illuminates the fate of carbon backbones, ¹⁵N tracing specifically reveals the dynamics of nitrogen-carrying reactions, such as transamination and nucleotide biosynthesis. rsc.orgcellsignal.com Analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify the ¹⁵N enrichment in different metabolites, enabling the mapping of nitrogen flux through complex metabolic networks. nih.govrsc.org
Distinctive Attributes of L-Glutamine (Alpha-15N) as a Tracer in Nitrogen Metabolism
L-Glutamine is a central hub in nitrogen metabolism, acting as a primary nitrogen donor for the synthesis of numerous compounds. anu.edu.auisotope.com It possesses two nitrogen atoms: the amide nitrogen in the side chain and the alpha-amino nitrogen. L-Glutamine (Alpha-¹⁵N), also referred to as L-Glutamine (α-¹⁵N) or [2-¹⁵N]glutamine, is specifically labeled at the alpha-amino position. embopress.orgnih.gov This specificity is a key attribute that allows researchers to trace the distinct metabolic fate of the alpha-amino group. nih.gov
The alpha-amino nitrogen of glutamine is primarily transferred to other amino acids through transamination reactions. pnas.orgisotope.com When L-Glutamine (Alpha-¹⁵N) is used as a tracer, the ¹⁵N label is retained in glutamate (B1630785) following the removal of the unlabeled amide nitrogen by glutaminase (B10826351). This ¹⁵N-labeled glutamate then serves as a donor of the labeled alpha-amino group to various keto-acids, forming new ¹⁵N-labeled amino acids such as alanine (B10760859) and aspartate. pnas.orgembopress.org This allows for the precise tracking of transaminase activity and the contribution of glutamine's alpha-nitrogen to the synthesis of other non-essential amino acids. nih.govisotope.com
A study on rat lenses demonstrated that the alpha-amino nitrogen of glutamine serves as a nitrogen source for many key pathways in amino acid metabolism within the lens. nih.gov In contrast, the amide nitrogen was found to be largely unutilized by the lens and was released into the surrounding medium. nih.gov This highlights the importance of using position-specific labeled glutamine to dissect the differential roles of its two nitrogen atoms.
Comparison with Other Glutamine Isotopic Forms (e.g., Amide-15N, Uniformly Labeled 15N2) in Tracer Studies
The choice of glutamine isotopologue is critical for addressing specific questions in metabolic research. Besides L-Glutamine (Alpha-¹⁵N), other common forms include L-Glutamine (Amide-¹⁵N) and L-Glutamine (¹⁵N₂), where both nitrogen atoms are labeled.
L-Glutamine (Amide-¹⁵N): This tracer, also known as [5-¹⁵N]glutamine, is labeled at the amide nitrogen of the side chain. biorxiv.org The amide nitrogen is utilized in specific biosynthetic pathways, most notably in the synthesis of nucleotides (both purines and pyrimidines) and hexosamines. ub.eduisotope.com Therefore, tracing with amide-¹⁵N glutamine is ideal for investigating the flux through these pathways.
L-Glutamine (¹⁵N₂): This uniformly labeled tracer contains ¹⁵N at both the alpha-amino and amide positions. medchemexpress.commdpi.com It provides a comprehensive overview of glutamine's nitrogen contribution to all downstream metabolites. nih.gov While useful for general screening of nitrogen flux, it does not distinguish between the distinct metabolic fates of the alpha-amino and amide nitrogens. nih.gov This can lead to ambiguity when trying to dissect specific pathways. For instance, the ¹⁵N label in glutamate derived from L-Glutamine (¹⁵N₂) could originate from either the alpha-amino group directly or from the amide group via glutamate dehydrogenase activity.
The following table summarizes the primary applications of different ¹⁵N-labeled glutamine tracers:
Table 1: Comparison of ¹⁵N-Labeled Glutamine Tracers| Tracer | Labeled Position(s) | Primary Metabolic Fates Traced |
|---|---|---|
| L-Glutamine (Alpha-¹⁵N) | Alpha-amino nitrogen | Transamination reactions, synthesis of non-essential amino acids (e.g., alanine, aspartate). pnas.orgnih.govisotope.com |
| L-Glutamine (Amide-¹⁵N) | Amide nitrogen | Nucleotide synthesis, hexosamine biosynthesis. ub.eduisotope.com |
| L-Glutamine (¹⁵N₂) | Both alpha-amino and amide nitrogens | Overall nitrogen flux from glutamine into all nitrogen-containing metabolites. nih.govmedchemexpress.com |
Overview of Isotopic Exchange and Scrambling Phenomena in Metabolic Networks
In the context of stable isotope tracing, isotopic exchange refers to the reversible transfer of isotopes between different molecules or pools, often catalyzed by enzymes. This can lead to the dilution of the isotopic label in the intended tracer pool and the appearance of the label in unexpected metabolites. A related phenomenon is isotopic scrambling , where the positions of isotopes within a molecule are rearranged, or isotopes are distributed among various metabolites through metabolic cycling and reversible reactions. nih.govcellsignal.com
In nitrogen metabolism, the extensive network of transamination reactions is a major source of isotopic scrambling. nih.gov When using L-Glutamine (Alpha-¹⁵N), the ¹⁵N label can be rapidly distributed among a pool of other amino acids through the action of various transaminases. nih.gov For example, the ¹⁵N from glutamate can be transferred to pyruvate (B1213749) to form ¹⁵N-alanine, and to oxaloacetate to form ¹⁵N-aspartate. nih.govisotope.com These reactions are often reversible, leading to a complex distribution of the ¹⁵N label across the amino acid pool.
A study using L-Glutamine (¹⁵N₂) in insect cells observed surprisingly high (60-70%) scrambling of the ¹⁵N atoms into alanine, aspartate, and glutamate. nih.gov This highlights that even when providing labeled amino acids, the endogenous metabolic network can significantly alter the isotopic labeling patterns. nih.gov Long incubation times can exacerbate this effect, leading to extensive isotopic exchange between de novo synthesized and circulating metabolites, which complicates the interpretation of the data. semanticscholar.org Therefore, careful experimental design, including the choice of tracer and the timing of sample collection, is crucial to minimize the impact of isotopic exchange and scrambling and to accurately interpret the results of metabolic flux analysis.
A study in human hepatoma Hep G2 cells using L-Glutamine (Alpha-¹⁵N) demonstrated the time-dependent distribution of the ¹⁵N label. After 144 hours, the ¹⁵N was primarily found in alanine (50%), proline (28%), and glutamate (21%), with enrichment levels reaching 44% in alanine and 41% in proline. nih.gov This illustrates the extensive redistribution of the alpha-amino nitrogen from glutamine over time.
Table 2: Distribution of ¹⁵N from L-Glutamine (Alpha-¹⁵N) in Hep G2 Cells after 144 hours
| Metabolite | Percentage of Total ¹⁵N | ¹⁵N Enrichment |
|---|---|---|
| Alanine | 50% | 44% |
| Proline | 28% | 41% |
| Glutamate | 21% | Not specified |
Data from a study on human hepatoma Hep G2 cells. nih.gov
Advanced Methodologies for L Glutamine Alpha 15n Tracer Investigations
Synthesis and Preparation of L-Glutamine (Alpha-15N) for Research Applications
The successful execution of tracer studies hinges on the availability of high-quality, isotopically labeled compounds. The synthesis of L-Glutamine (Alpha-15N) with precise, site-specific enrichment is a critical first step that ensures the accuracy and reliability of metabolic flux analyses.
The targeted incorporation of a 15N label at the alpha-amino position of L-glutamine can be achieved through both enzymatic and chemical synthesis routes, each offering distinct advantages.
Enzymatic Synthesis: Stereospecific enzymatic methods provide an efficient means of producing L-[(15)N]amino acids. researchgate.net One common approach involves the use of NAD-dependent amino acid dehydrogenases, such as glutamate (B1630785) dehydrogenase (GDH). researchgate.net This method starts with the corresponding alpha-keto acid, α-ketoglutarate, and utilizes [15N]ammonium chloride as the source of the heavy isotope. researchgate.net The enzyme catalyzes the reductive amination of α-ketoglutarate to form L-[α-15N]glutamate. Subsequent amidation of the gamma-carboxyl group, catalyzed by glutamine synthetase (GS), yields L-Glutamine (Alpha-15N). nih.gov This enzymatic approach is highly stereospecific, resulting in the exclusive production of the biologically active L-isomer. researchgate.net
Chemical Synthesis: Chemical synthesis offers a versatile alternative for producing labeled glutamine. nih.gov While various methods exist for the chemical synthesis of L-glutamine, adaptation for site-specific isotopic labeling is crucial. google.com A modular synthetic strategy can be employed to introduce the 15N label at the desired position. nih.gov For alpha-15N labeling, this would typically involve using a protected L-glutamic acid derivative and introducing the 15N-labeled amine at the alpha position through a series of chemical reactions. While potentially offering higher yields and scalability, chemical synthesis may require more extensive purification to remove byproducts and ensure stereochemical purity. google.com
| Synthesis Route | Key Features | Starting Materials (for α-15N) | Key Enzymes/Reagents |
| Enzymatic | High stereospecificity (produces L-isomer), Milder reaction conditions | α-ketoglutarate, [15N]Ammonium Chloride | Glutamate Dehydrogenase (GDH), Glutamine Synthetase (GS) |
| Chemical | Versatility, Potentially higher yield and scalability | Protected L-glutamic acid derivative, 15N-labeled amine source | Various chemical reagents and solvents |
The success of tracer experiments is critically dependent on the isotopic purity and the level of enrichment of the L-Glutamine (Alpha-15N) used. These factors directly impact the sensitivity of detection and the accuracy of the calculated metabolic fluxes.
Isotopic Purity: This refers to the proportion of the labeled compound that is indeed L-Glutamine (Alpha-15N) relative to any unlabeled glutamine or other isotopic isomers (e.g., glutamine labeled at the amide nitrogen). High isotopic purity is essential to avoid misinterpretation of results. For instance, the presence of L-Glutamine (Amide-15N) in a preparation intended to be solely Alpha-15N labeled would confound the analysis of transamination versus amidation reactions. Mass spectrometry techniques are employed to verify the isotopic purity of the synthesized tracer. nih.govnih.gov
Enrichment Levels: The atom percent excess (APE) of 15N in the tracer is a crucial parameter. The required enrichment level depends on the biological system under investigation and the sensitivity of the analytical instruments. researchgate.net While higher enrichment levels increase the signal-to-noise ratio, they can also potentially perturb the natural metabolic pathways. It is therefore important to use an enrichment level that is sufficient for detection without causing significant physiological alterations. researchgate.net Researchers must also account for the natural abundance of 15N (approximately 0.37%) when calculating the true enrichment from the tracer. frontiersin.org Metabolic scrambling, where the isotope is transferred to other molecules not directly in the pathway of interest, can also occur and needs to be considered during data analysis. acs.org
| Parameter | Importance in Experimental Design | Method of Verification |
| Isotopic Purity | Ensures that the detected 15N signal originates specifically from the alpha-amino group of glutamine. | Mass Spectrometry |
| Enrichment Level | Determines the sensitivity of detection and must be balanced to avoid metabolic perturbation. | Isotope Ratio Mass Spectrometry (IRMS) |
Experimental Design in L-Glutamine (Alpha-15N) Tracing Studies
The appropriate experimental design is paramount for obtaining meaningful data from L-Glutamine (Alpha-15N) tracing studies. The choice of the biological system and the method of tracer administration are key determinants of the study's scope and relevance.
The method of introducing the L-Glutamine (Alpha-15N) tracer into the biological system must be carefully controlled to ensure that the observed metabolic fluxes are representative of the physiological or pathological state being investigated.
In vitro cell culture models provide a controlled environment to dissect the metabolic fate of L-Glutamine (Alpha-15N) at the cellular level. nih.govnih.gov In these systems, the tracer is typically introduced by replacing the standard culture medium with a medium containing a known concentration of L-Glutamine (Alpha-15N). nih.gov This allows for precise control over the extracellular environment and enables the study of cell-autonomous metabolic pathways.
The experimental setup often involves a time-course analysis, where cell extracts and culture media are collected at various time points after the introduction of the tracer. nih.gov This allows for the determination of the rate of glutamine uptake and the kinetics of 15N incorporation into downstream metabolites. For example, in human hepatoma Hep G2 cells incubated with (alpha-15N)glutamine, the labeled nitrogen was rapidly converted to glutamate and subsequently distributed among other amino acids like alanine (B10760859) and proline over a 144-hour period. nih.gov
| Cell Line | Key Finding from L-Glutamine (Alpha-15N) Tracing | Reference |
| Human Hepatoma Hep G2 | Rapid conversion of labeled glutamine into glutamate, with subsequent distribution of 15N primarily into alanine and proline. | nih.gov |
| Cultured Astrocytes | Astrocytes simultaneously synthesize and consume glutamine, with significant transfer of 15N to alanine and essential amino acids. | nih.gov |
Ex vivo tissue slice perfusion systems offer a bridge between in vitro and in vivo studies, allowing for the investigation of metabolic pathways in the context of the tissue microenvironment while maintaining experimental control. nih.gov In this setup, freshly resected tissue slices are maintained in a perfusion chamber and supplied with a culture medium containing the L-Glutamine (Alpha-15N) tracer. nih.govresearchgate.net This method preserves the three-dimensional cellular architecture and cell-cell interactions, providing a more physiologically relevant model than traditional 2D cell culture. nih.gov
The perfusion system ensures a continuous supply of nutrients and oxygen to the tissue slice, maintaining its viability for an extended period. nih.govfrontiersin.org This allows for the study of localized metabolic activities and the exchange of metabolites between different cell types within the tissue. For instance, studies using tissue slices from human tumors have utilized 13C,15N-glutamine to compare metabolic phenotypes between the tumor and adjacent non-cancerous tissue, revealing differences in glutamine utilization pathways. nih.govresearchgate.net
In Vivo Preclinical Animal Models for Systemic Nitrogen Flux Analysis
In vivo preclinical animal models are indispensable for investigating systemic nitrogen flux using L-Glutamine (Alpha-15N) as a tracer. These models, primarily rodent models such as mice and rats, allow for the detailed examination of whole-body nitrogen metabolism and the intricate interplay of nitrogen exchange between different organs. nih.govnih.gov The use of stable isotopes like 15N is a powerful technique for tracing the metabolic fate of glutamine's nitrogen atoms through various biochemical pathways within a living organism. nih.gov
In a typical experimental setup, L-Glutamine (Alpha-15N) is administered to the animal, often through intraperitoneal injection or intravenous infusion. jianhaidulab.com Subsequently, tissues and biofluids are collected at various time points to track the incorporation of the 15N label into downstream metabolites. jianhaidulab.com This approach provides critical insights into organ-specific nitrogen metabolism and the systemic distribution of nitrogen derived from glutamine. For instance, studies have utilized [15N]glutamine in rats to trace nitrogen transfer pathways in the brain, revealing the synthesis of 15N-labeled glutamate, aspartate, and gamma-aminobutyric acid (GABA). nih.gov
The analysis of 15N enrichment in various amino acids and other nitrogen-containing compounds helps to elucidate the pathways of nitrogen distribution and utilization. For example, by tracking the 15N from glutamine, researchers can quantify its contribution to the synthesis of other amino acids, nucleotides, and urea (B33335). nih.govnih.gov This is particularly relevant in cancer research, where tumor cells often exhibit altered glutamine metabolism. frontiersin.org Tracing studies in mouse models of cancer have demonstrated how glutamine nitrogen is utilized for tumor growth and proliferation. nih.gov
The data gathered from these preclinical models are crucial for understanding the physiological and pathophysiological roles of glutamine in nitrogen metabolism. The table below summarizes key findings from such studies.
| Model Organism | Tracer | Key Findings in Nitrogen Flux |
| Rat | [15N]glutamine | Glutamine is a significant precursor for the neurotransmitters glutamate and GABA in the brain. nih.gov |
| Mouse | [2-15N]glutamine & [5-15N]glutamine | The amino and amido groups of glutamine contribute differently to the synthesis of citrulline nitrogen pools. nih.gov |
| Mouse (Tumor Xenograft) | [amide-15N]glutamine | Demonstrates persistent amidotransferase activity in clear cell renal cell carcinoma even during glutaminase (B10826351) inhibition. cam.ac.uk |
| Mouse | 15NH4Cl | Provides a protocol to trace nitrogen metabolism in multiple tissues, including retina, brain, and liver. jianhaidulab.com |
Design Considerations for Steady-State versus Dynamic Isotope Tracing
The design of isotope tracing experiments with L-Glutamine (Alpha-15N) critically depends on whether the goal is to assess metabolic fluxes at a steady state or to capture the dynamic changes in nitrogen metabolism over time. Both approaches have distinct advantages and are suited for different research questions.
Steady-State Isotope Tracing aims to achieve a constant isotopic enrichment in the precursor pool (L-Glutamine (Alpha-15N)) and its downstream metabolites over a defined period. kuleuven.be This is typically accomplished by a continuous infusion of the labeled glutamine. The primary advantage of this method is that it allows for the calculation of metabolic fluxes using relatively straightforward mathematical models, such as Metabolic Flux Analysis (MFA). kuleuven.be Once isotopic steady state is reached, the fractional enrichment of metabolites reflects the relative rates of the metabolic pathways. However, a significant challenge in in vivo studies is achieving a true isotopic steady state, especially for glutamine, due to its large and slowly turning-over pools in tissues like muscle. nih.gov Failure to reach a steady state can lead to an overestimation of whole-body glutamine flux. nih.gov
Dynamic Isotope Tracing , on the other hand, involves monitoring the time-dependent changes in isotopic labeling following the administration of the tracer. kuleuven.benih.gov This approach is particularly useful for studying transient metabolic states or when achieving a steady state is not feasible. kuleuven.be By analyzing the kinetics of 15N incorporation into various metabolites, researchers can gain insights into the rates of metabolic pathways. This method often requires more complex data analysis and modeling, such as isotopically non-stationary MFA (INST-MFA), which can be computationally intensive. kuleuven.be Dynamic tracing can provide valuable information about the rapid metabolic adaptations of cells or tissues to perturbations. For example, dynamic tracing with hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine has been used to measure glutaminase flux in vivo in real-time. nih.gov
| Experimental Design | Objective | Advantages | Disadvantages |
| Steady-State | Quantify metabolic fluxes under stable conditions. | Simpler data analysis and modeling (e.g., stationary MFA). | Difficult to achieve true isotopic steady state in vivo, particularly for glutamine. nih.gov |
| Dynamic | Investigate transient metabolic changes and pathway rates. | Provides kinetic information; does not require isotopic steady state. | Requires more complex and computationally intensive data analysis (e.g., INST-MFA). kuleuven.be |
Sample Collection and Preparation for Isotopic Analysis
Quenching and Metabolite Extraction Protocols
The accurate analysis of L-Glutamine (Alpha-15N) and its labeled metabolites is highly dependent on the proper collection and preparation of biological samples. The primary goal is to instantly halt all enzymatic activity (quenching) to preserve the metabolic state of the tissue or cells at the moment of collection, followed by efficient extraction of the metabolites of interest. nih.gov
Quenching is a critical first step, as the turnover of some metabolites can be on the order of seconds. nih.gov For tissue samples, the most common and effective method is snap-freezing in liquid nitrogen immediately after collection. nih.gov This rapidly lowers the temperature and arrests enzymatic reactions. For adherent cell cultures, a common procedure involves rapidly aspirating the culture medium and adding an ice-cold quenching solvent directly to the cells. ox.ac.uk
Metabolite Extraction follows quenching and aims to separate the metabolites from other cellular components like proteins and lipids. The choice of extraction solvent is crucial and depends on the physicochemical properties of the target metabolites. For polar metabolites like amino acids, cold organic solvents are typically used. researchgate.net Common extraction protocols include:
Methanol-based extraction: A widely used method involves the use of cold methanol, often in combination with water and/or chloroform to achieve a biphasic separation of polar and non-polar metabolites. researchgate.net For instance, a mixture of methanol, chloroform, and water can be used to separate the aqueous (polar) phase containing amino acids from the organic (lipid) phase. nih.gov
Acetonitrile-based extraction: Cold acetonitrile is another effective solvent for precipitating proteins and extracting polar metabolites. protocols.io A mixture of acetonitrile, methanol, and water is often employed. protocols.io
After extraction, the samples are typically centrifuged to pellet the precipitated proteins and other cellular debris. The supernatant containing the extracted metabolites is then collected for further analysis. jianhaidulab.com
| Protocol Step | Purpose | Key Considerations |
| Quenching | Halt enzymatic activity to preserve the in vivo metabolic profile. | Speed is critical. Snap-freezing for tissues, cold solvent for cells. nih.gov |
| Extraction | Solubilize and separate metabolites from other cellular components. | Choice of solvent depends on the target metabolites (e.g., cold methanol/water for polar compounds). researchgate.net |
| Phase Separation | Separate polar metabolites from non-polar ones (e.g., lipids). | Often achieved using a mixture of solvents like methanol, chloroform, and water. nih.gov |
| Centrifugation | Remove precipitated proteins and cellular debris. | Ensures a clean extract for subsequent analysis. jianhaidulab.com |
Derivatization Techniques for Analytical Compatibility (e.g., for Gas Chromatography)
For analysis by Gas Chromatography (GC), which is a powerful technique for separating and quantifying volatile compounds, amino acids like L-glutamine must first be chemically modified in a process called derivatization . sigmaaldrich.com This is because amino acids are generally non-volatile due to their polar nature. sigmaaldrich.com Derivatization converts them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com
Several derivatization reagents and methods are available, each with its own advantages and disadvantages. Common derivatization strategies for amino acids include:
Silylation: This is a very common technique where active hydrogens in the amino and carboxyl groups are replaced with a silyl group, typically from a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The resulting tert-butyldimethylsilyl (TBDMS) derivatives are more volatile and less polar. sigmaaldrich.comnih.gov
Acylation: This involves reacting the amino groups with an acylating agent, such as pentafluoropropionic anhydride (PFPA). mdpi.comresearchgate.net This is often done in combination with esterification of the carboxyl groups.
Esterification: The carboxyl groups of amino acids can be converted to esters, for example, by reacting with an alcohol in the presence of an acid catalyst. This is often the first step in a two-step derivatization process. mdpi.comresearchgate.net
The choice of derivatization method can influence the sensitivity and accuracy of the analysis. For instance, some derivatization procedures can be harsh and may cause degradation of certain amino acids. nih.gov Therefore, the method must be carefully optimized and validated for the specific application. The table below summarizes some common derivatization reagents for GC analysis of amino acids.
| Derivatization Method | Reagent(s) | Target Functional Groups |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -NH2, -COOH, -OH, -SH |
| Acylation/Esterification | Pentafluoropropionic anhydride (PFPA) and an alcohol (e.g., propanol) | -NH2 and -COOH |
| Chloroformate Derivatization | Propyl chloroformate | -NH2, -COOH |
Sophisticated Analytical Platforms for L-Glutamine (Alpha-15N) and Derived Metabolites
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is the primary analytical tool for detecting and quantifying L-Glutamine (Alpha-15N) and its 15N-labeled metabolites. nih.gov Its high sensitivity and ability to distinguish between isotopes make it ideal for tracer studies. nih.gov MS is typically coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) to resolve complex mixtures of metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for analyzing amino acids and other small, volatile metabolites. jianhaidulab.com As discussed previously, samples for GC-MS analysis require derivatization. sigmaaldrich.com Once derivatized, the metabolites are separated based on their volatility and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. The incorporation of 15N from L-Glutamine (Alpha-15N) into other metabolites results in a mass shift that can be precisely quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that is particularly well-suited for the analysis of polar and non-volatile compounds, including underivatized amino acids. nih.gov In LC-MS, metabolites are separated based on their interactions with a stationary phase in the LC column before being introduced into the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity. nih.gov In a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions can be monitored using Selected Reaction Monitoring (SRM), which allows for highly specific and sensitive quantification of labeled metabolites. nih.gov
| Analytical Platform | Sample Preparation | Analytes | Key Advantages |
| GC-MS | Requires derivatization to increase volatility. sigmaaldrich.com | Volatile and semi-volatile compounds, including derivatized amino acids. | High chromatographic resolution, extensive spectral libraries for compound identification. |
| LC-MS | Often requires minimal sample preparation (no derivatization needed for amino acids). | Wide range of polar and non-polar compounds. | High sensitivity and selectivity (especially with MS/MS), suitable for a broader range of metabolites. nih.gov |
Tracer Administration Strategies in Diverse Biological Systems
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis and Fragment-Specific Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of 15N enrichment in glutamine and its metabolic derivatives. To make these non-volatile amino acids suitable for GC analysis, they are chemically modified through derivatization. ucdavis.edu A common method involves creating tertiary-butyldimethylsilyl (t-BDMS) derivatives, which allows for the intact analysis of glutamine and glutamate. nih.gov This approach is critical as it prevents the degradation of glutamine to pyroglutamic acid during analysis, a common challenge in metabolic studies. nih.govosu.edu
Once derivatized, the sample is introduced into the GC, where individual compounds are separated based on their volatility and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum reveals the mass-to-charge ratio of the parent ion and its fragments. By analyzing the isotopic patterns of specific fragments, researchers can precisely quantify the enrichment of 15N. nih.gov For instance, the isotopic enrichment of [15N]glutamine and its conversion product, [15N]glutamate, can be measured with a high degree of accuracy, with reported relative standard errors as low as 3.8% for glutamine. nih.gov
Fragment-specific quantification is a key advantage of GC-MS. By monitoring specific ion fragments, it is possible to determine the position of the 15N label within a molecule, providing deeper insights into the metabolic pathways at play. osu.edu This technique has been successfully used to measure 15N-glutamine enrichments in plasma samples to study amino acid metabolism. researchgate.net
Table 1: GC-MS Parameters for L-Glutamine (Alpha-15N) Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increases volatility and thermal stability of glutamine for GC analysis. |
| GC Column | Agilent DB 35 (60 m x 0.32 mm ID, 1.5 µm film thickness) | Separates derivatized amino acids based on their boiling points. ucdavis.edu |
| Ionization Mode | Electron Ionization (EI) | Fragments the derivatized molecules in a reproducible manner for mass analysis. |
| MS Analyzer | Quadrupole or Isotope Ratio Mass Spectrometer (IRMS) | Separates ions based on their mass-to-charge ratio to determine isotopic enrichment. ucdavis.eduresearchgate.net |
| Monitored Ions | Specific m/z fragments corresponding to derivatized glutamine and its metabolites | Allows for quantification of both the unlabeled (14N) and labeled (15N) species. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Selected Reaction Monitoring (SRM) and High-Resolution Mass Spectrometry (HRMS) for Isotopic Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for the analysis of complex biological samples without the need for derivatization. chem-agilent.com This technique is highly sensitive and specific, making it ideal for tracking the flow of 15N from L-glutamine into a wide array of downstream metabolites, including nucleosides and nucleobases. nih.govsemanticscholar.org
Selected Reaction Monitoring (SRM) is a targeted LC-MS/MS approach that provides exceptional sensitivity and specificity. nih.gov In an SRM experiment, the first mass spectrometer (Q1) is set to select the precursor ion of the target analyte (e.g., 15N-labeled glutamine). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor a specific product ion. This precursor-product ion transition is unique to the analyte of interest, minimizing interferences from the complex biological matrix. nih.gov This method has been successfully employed to quantify the flux of glutamine-derived 15N into the building blocks of DNA, providing insights into nucleotide biosynthesis in cancer cells. nih.govsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This capability allows for the confident identification of metabolites by determining their elemental composition. In the context of 15N tracing, HRMS can resolve the small mass difference between isotopologues, enabling detailed isotopic profiling of metabolites. researchgate.net This allows researchers to distinguish between metabolites that have incorporated one or more 15N atoms, providing a comprehensive view of nitrogen metabolism. A significant challenge in the LC-MS analysis of glutamine is its potential to cyclize into pyroglutamic acid in the ion source, which can lead to inaccurate quantification. researchgate.net Method development, including the use of specific ion pairing reagents, can mitigate this issue. chem-agilent.com
Table 2: LC-MS/MS Approaches for L-Glutamine (Alpha-15N) Tracer Studies
| Technique | Principle | Advantages | Key Application |
|---|---|---|---|
| Selected Reaction Monitoring (SRM) | A specific precursor ion is selected, fragmented, and a specific product ion is detected. nih.gov | High sensitivity, high specificity, excellent for quantification in complex matrices. | Quantifying the flux of 15N from glutamine into specific metabolic pathways, such as nucleotide synthesis. nih.govsemanticscholar.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Confident metabolite identification, detailed isotopic profiling, and differentiation of multiple 15N incorporations. researchgate.net | Comprehensive analysis of the 15N-labeled metabolome to map nitrogen distribution. |
Chemical Reaction Interface Mass Spectrometry (CRIMS) for 15N Tracing
Chemical Reaction Interface Mass Spectrometry (CRIMS) is a specialized technique that offers a unique approach to stable isotope tracing. nih.govsisweb.com In CRIMS, the effluent from a gas chromatograph is passed through a high-temperature microwave-powered reaction interface. sisweb.comsisweb.com This interface breaks down the analytes into simple, well-characterized molecules. For 15N tracing, the nitrogen-containing compounds are converted into nitrogen monoxide (NO). nih.govnist.gov
The mass spectrometer then measures the isotopic ratio of NO, specifically the signals at m/z 30 (14NO) and m/z 31 (15NO). nist.gov By subtracting the signal from naturally abundant isotopes, a chromatogram that selectively shows only the 15N-enriched compounds can be generated. osti.gov This method is highly selective and sensitive for 15N, with a reported detection limit of 17 picograms of 15N entering the chemical reaction interface. nih.govsisweb.com
A key advantage of CRIMS is that the response is independent of the chemical structure of the original analyte, providing a direct measure of the amount of 15N present. sisweb.com This technique has been effectively used to study the metabolism of [alpha-15N]glutamine in cell culture, tracking the distribution of the 15N label among various amino acids over time. nih.gov For example, in one study, labeled glutamine was rapidly converted to glutamate, and after 144 hours, the 15N was primarily distributed among alanine, proline, and glutamate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of L-Glutamine (Alpha-15N) tracer studies, NMR offers unique capabilities for tracking nitrogen metabolism in vivo and in vitro.
15N NMR for Direct Nitrogen Metabolite Detection and Positional Isomer Information
Direct 15N NMR spectroscopy allows for the observation of 15N-labeled metabolites, providing a direct window into nitrogen metabolism. nih.gov This technique can be used to measure the in vivo rate of glutamine synthesis and utilization in real-time. nih.gov By infusing a 15N-labeled precursor like 15NH4+, researchers can monitor the incorporation of the label into the amide group of glutamine ([5-15N]glutamine) and other metabolites. nih.govunige.ch
A significant advantage of 15N NMR is its ability to provide positional isomer information. This means it can distinguish between different nitrogen atoms within a molecule. For example, it can differentiate between the alpha-amino nitrogen and the amide nitrogen of glutamine. This level of detail is crucial for understanding the specific enzymatic reactions involved in nitrogen transfer. While 15N NMR has a lower sensitivity compared to mass spectrometry, its non-invasive nature and ability to provide positional information make it a valuable tool for in vivo metabolic studies. nih.gov
Hyperpolarized NMR Techniques for Enhanced Signal and Real-Time Flux Measurements
A major limitation of conventional NMR is its relatively low sensitivity. Hyperpolarization techniques can overcome this limitation by dramatically increasing the NMR signal of 15N and 13C-labeled molecules, sometimes by several orders of magnitude. nih.gov This enhanced signal allows for real-time measurements of metabolic fluxes in vivo. nih.gov
In the context of glutamine metabolism, a specially designed molecule, [5-13C,4,4-2H2,5-15N]-L-glutamine, has been developed for hyperpolarized magnetic resonance studies. nih.gov By hyperpolarizing the 13C nucleus, researchers can track the conversion of glutamine to glutamate in vivo with high temporal and spatial resolution. nih.gov This approach has been used to monitor glutamine metabolism in pancreatic cancer models and to assess the on-target effects of glutaminase inhibitors. nih.gov The development of such multi-labeled hyperpolarized probes opens up new avenues for non-invasively studying glutamine's metabolic fate in living organisms.
Coupled 1H/13C NMR for Comprehensive Metabolic Profiling in Conjunction with 15N Tracing
While 15N NMR directly tracks the nitrogen atom, coupling it with 1H and 13C NMR provides a more comprehensive picture of cellular metabolism. nih.govhmdb.ca 13C-labeled glucose and 15N-labeled glutamine can be used in tandem to trace the contributions of both carbon and nitrogen to various metabolic pathways. nih.gov
1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can be used to identify and quantify metabolites in complex mixtures, such as cell extracts. hmdb.ca By analyzing the metabolic profiles of cells grown with 15N-glutamine, researchers can observe the incorporation of the 15N label into a wide range of metabolites. nih.gov This approach has been used to study the transport and metabolism of amino acids in cell culture. nih.gov Furthermore, 13C NMR analysis of cells incubated with [1,2-13C]glutamine has revealed insights into the gamma-glutamyl cycle and glutathione synthesis. nih.gov The combination of 1H, 13C, and 15N NMR provides a powerful platform for a holistic understanding of how glutamine metabolism is integrated with other central metabolic pathways. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| L-Glutamine (Alpha-15N) |
| L-Glutamine |
| L-Glutamate |
| Pyroglutamic Acid |
| Alanine |
| Proline |
| Aspartic Acid |
| Asparagine |
| Glycine |
| Serine |
| Leucine |
| [5-13C,4,4-2H2,5-15N]-L-glutamine |
| Nitrogen Monoxide |
| Ammonia (B1221849) |
| Glutathione |
Computational and Bioinformatics Approaches for 15N Isotopic Data
The analysis of data from L-Glutamine (Alpha-15N) tracer investigations relies heavily on sophisticated computational and bioinformatics tools. These methodologies are essential for deconvoluting complex mass spectrometry data, correcting for natural isotopic abundances, and modeling the intricate network of nitrogen metabolism. The following sections delve into the specific algorithms and software that form the backbone of modern 15N isotopic data analysis.
Isotopic Abundance Deconvolution and Natural Abundance Correction Algorithms
In tracer studies utilizing L-Glutamine (Alpha-15N), the accurate quantification of 15N incorporation into various metabolites is paramount. However, the raw data obtained from mass spectrometry (MS) is convoluted by the presence of naturally occurring stable isotopes of all elements within a metabolite (e.g., 13C, 17O, 18O, and 15N itself from natural abundance). Therefore, robust algorithms are required to perform isotopic abundance deconvolution and natural abundance correction to extract the true extent of tracer incorporation.
A primary challenge in this process is to computationally remove the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions (MIDs). semanticscholar.org This correction is crucial as it can significantly impact the interpretation of labeling patterns and subsequent metabolic flux calculations. uni-regensburg.de Several algorithms and software tools have been developed to address this, each with specific features and applications.
One common approach involves the use of a correction matrix. chemrxiv.org This matrix is constructed based on the chemical formula of the metabolite and the known natural abundances of its constituent elements. semanticscholar.org By solving a system of linear equations, the measured MIDs can be transformed into corrected MIDs that reflect only the incorporation of the 15N tracer. semanticscholar.org
The complexity of these corrections increases in dual-isotope tracing experiments, for instance, when both 13C and 15N tracers are used. chemrxiv.org In such cases, high-resolution mass spectrometry is often necessary to distinguish between isotopologues with the same nominal mass but different elemental compositions (e.g., a metabolite with one 13C atom versus one with one 15N atom). chemrxiv.org Specialized algorithms are designed to handle these complex scenarios and are dependent on the mass resolution of the instrument. chemrxiv.org
Several software packages implement these correction algorithms, offering researchers accessible tools for data processing. These tools are often written in programming languages like R or Python and are designed to handle both low- and high-resolution MS data. semanticscholar.orguni-regensburg.de The table below summarizes some of the commonly used software for natural abundance correction.
| Software | Key Features | Primary Application |
| AccuCor2 | Performs resolution-dependent correction for dual-isotope (e.g., 13C and 15N) tracer data. chemrxiv.org | Dual-isotope labeling experiments. chemrxiv.org |
| IsoCorrectoR | An R-based tool for correcting MS and MS/MS data for natural isotope abundance and tracer impurity. It can handle multiple tracers. uni-regensburg.de | Single and multiple stable isotope tracing experiments. uni-regensburg.de |
| PolyMID-Correct | A Python-based tool that computationally removes the influence of naturally occurring heavy isotopes and is applicable to both low- and high-resolution MS data. semanticscholar.org | Stable-isotope tracing data analysis. semanticscholar.org |
These computational tools are indispensable for obtaining accurate quantitative data from L-Glutamine (Alpha-15N) tracer studies, forming the foundation for reliable metabolic flux analysis and pathway elucidation. nih.gov
Metabolic Flux Analysis (MFA) Algorithms and Software for 15N Tracing Data
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org When combined with 15N tracing data from precursors like L-Glutamine (Alpha-15N), MFA can provide a detailed map of nitrogen flow through metabolic networks. nih.gov This quantitative approach moves beyond simple metabolite concentration measurements to reveal the dynamic activity of metabolic pathways. creative-proteomics.comvanderbilt.edu
The core of MFA involves the development of a computational model of the metabolic network of interest. vanderbilt.edu This model consists of a set of biochemical reactions and the corresponding stoichiometric relationships between metabolites. By feeding the cells a 15N-labeled substrate, the resulting patterns of 15N incorporation into various intracellular metabolites are measured, typically using mass spectrometry. vanderbilt.edu These labeling patterns, along with other experimental data such as nutrient uptake and product secretion rates, are then used as inputs for the computational model. vanderbilt.edu
Algorithms for MFA aim to find a set of metabolic fluxes that best explain the experimentally measured data. This is often achieved by minimizing the difference between the experimentally measured and the model-predicted labeling patterns. Due to the complexity of metabolic networks, this often involves solving a large system of non-linear equations. wikipedia.org
There are two main types of MFA:
Stationary MFA: This approach assumes that the metabolic system is at a steady state, meaning that the concentrations of intracellular metabolites are constant over time. This is the most common type of MFA.
Isotopically Non-Stationary MFA (INST-MFA): This more advanced technique is used for systems that have not reached an isotopic steady state. nih.govembopress.org INST-MFA analyzes the time-course of isotopic labeling to determine metabolic fluxes and is particularly useful for studying dynamic systems or for resolving fluxes that are difficult to determine with stationary MFA. creative-proteomics.com
A variety of software tools have been developed to facilitate MFA, each with its own set of features and algorithms. The following table provides an overview of some prominent software packages used for MFA with 15N tracing data.
| Software | Description | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software package for isotopomer network modeling and both stationary and non-stationary MFA. vueinnovations.com | Supports 13C and 15N tracing, flux uncertainty analysis, and experimental design. vueinnovations.com |
| OpenFlux | An open-source software for 13C-based metabolic flux analysis. ucdavis.edu | Provides a graphical user interface and integrates with other modeling tools. ucdavis.edu |
| 13CFLUX2 | A software suite for steady-state 13C metabolic flux analysis in large-scale networks. ucdavis.edu | High-performance computing capabilities for complex models. ucdavis.edu |
| SUMOFLUX | A toolbox for targeted 13C metabolic flux ratio analysis. ucdavis.edu | Focuses on the analysis of flux ratios at key metabolic branch points. ucdavis.edu |
These software packages have become essential for researchers to translate complex isotopic labeling data into meaningful biological insights about nitrogen metabolism.
Modeling of Nitrogen Transfer Networks and Metabolic Compartmentation
The use of L-Glutamine (Alpha-15N) as a tracer allows for the detailed investigation of nitrogen transfer networks and the compartmentalization of metabolism within cells and organisms. wikipedia.org Computational modeling plays a crucial role in interpreting the 15N distribution data to understand how nitrogen is acquired, assimilated, and partitioned between different metabolic pathways and cellular compartments. researchgate.net
Nitrogen transfer networks can be complex, with numerous interconnected reactions and transport processes. wikipedia.org For instance, the nitrogen from L-glutamine can be transferred to other amino acids, nucleotides, and various nitrogen-containing biomolecules. Tracing the flow of 15N through these pathways helps to identify the primary routes of nitrogen metabolism and how they are regulated under different physiological conditions. nih.govembopress.org
Metabolic compartmentation, the spatial separation of metabolic pathways within different organelles (e.g., mitochondria, cytosol, plastids), adds another layer of complexity. researchgate.net 15N tracer studies can help to elucidate the fluxes between these compartments. For example, by analyzing the 15N enrichment in metabolites known to be specific to certain organelles, it is possible to infer the rates of transport and metabolic activity within those compartments.
To model these complex systems, researchers often employ compartmental models. researchgate.net These models represent the cell or organism as a series of interconnected compartments, each with its own set of metabolites and reactions. The transfer of 15N between these compartments is described by a set of differential equations that are based on the known or hypothesized metabolic network. By fitting the model to the experimental 15N labeling data, it is possible to estimate the rates of nitrogen transfer between different pools and compartments. researchgate.net
The development and application of these models often require specialized software and a deep understanding of the underlying biology. The insights gained from modeling nitrogen transfer networks and metabolic compartmentation are crucial for a comprehensive understanding of cellular physiology and how it is altered in various diseases.
Research Applications of L Glutamine Alpha 15n in Elucidating Metabolic Pathways
Dissection of Cellular and Subcellular Nitrogen Metabolism
The alpha-amino nitrogen of glutamine is a key currency in cellular nitrogen exchange. By tracing the fate of the 15N label from L-Glutamine (Alpha-15N), researchers can map the flow of nitrogen through interconnected metabolic cycles and biosynthetic pathways.
The glutamate-glutamine cycle is a fundamental process, particularly in the central nervous system, involving metabolic cooperation between neurons and astrocytes. wikipedia.org Astrocytes convert glutamate (B1630785), taken up from the synapse, into glutamine via glutamine synthetase. wikipedia.org This glutamine is then transported back to neurons, where glutaminase (B10826351) converts it back to glutamate, replenishing the neurotransmitter pool. wikipedia.org
Studies using 15N-labeled glutamine have revealed that this cycle is more complex than a simple stoichiometric exchange. Research in cultured astrocytes using [2-15N]-glutamine (labeled at the alpha-nitrogen) showed that astrocytes both synthesize and consume glutamine simultaneously. nih.gov This indicates a dynamic metabolic state where the direction of net flux (synthesis or consumption) depends on the extracellular glutamine concentration. nih.gov While the amide nitrogen of glutamine is known to be a major source for biosynthesis, the alpha-amino nitrogen, traced by L-Glutamine (Alpha-15N), is crucial for understanding the regeneration of glutamate and its subsequent metabolic fates. nih.govnih.gov
Transamination reactions are vital for the synthesis and degradation of amino acids, transferring an amino group from an amino acid to an α-keto acid. basicmedicalkey.com L-Glutamine (Alpha-15N) allows for the direct tracking of its alpha-amino group as it is transferred to various α-keto acids, forming new 15N-labeled amino acids. For instance, the alpha-amino group of glutamine can be transferred to oxaloacetate to form aspartate, or to pyruvate (B1213749) to form alanine (B10760859). semanticscholar.org
Deamination, the removal of an amino group, is another critical process. Glutamate, formed from glutamine, can undergo oxidative deamination by glutamate dehydrogenase to release free ammonia (B1221849) and α-ketoglutarate. libretexts.org Experiments using L-[2-15N]glutamine in cultured mammalian cells have shown that the 15N label is subsequently found in metabolites like alanine and aspartate, indicating that the glutamate formed from glutamine is primarily transaminated rather than oxidatively deaminated. researchgate.net This suggests that transamination is a major fate for the alpha-nitrogen, preventing the excessive release of potentially toxic ammonia. researchgate.netnih.gov
Glutamine is a primary nitrogen donor for the synthesis of several non-essential amino acids. nih.govnih.gov By using L-Glutamine (Alpha-15N) as a tracer, researchers can quantify the contribution of glutamine's alpha-nitrogen to the biosynthesis of other amino acids.
In one study using human hepatoma cells incubated with (alpha-15N)glutamine, the 15N label was rapidly incorporated into glutamate. nih.gov Over a 144-hour period, the majority of the 15N was distributed among alanine (50%), proline (28%), and glutamate (21%). nih.gov This demonstrates that the alpha-nitrogen of glutamine is actively transferred to form the backbones of other amino acids. Similarly, studies in rat lenses cultured with [15N]-(amino)-glutamine showed significant 15N enrichment in alanine, proline, serine, and aspartate-asparagine, confirming the role of glutamine's alpha-amino nitrogen as a source for these pathways. nih.gov
| Amino Acid | Percentage of Total 15N Distribution | 15N Enrichment (%) |
|---|---|---|
| Alanine | 50% | 44% |
| Proline | 28% | 41% |
| Glutamate | 21% | - |
Data derived from a study on human hepatoma Hep G2 cells incubated with (alpha-15N)glutamine. The table shows how the stable isotope was distributed among key amino acids after 144 hours, highlighting the role of glutamine's alpha-nitrogen in de novo amino acid synthesis. nih.gov
Ammonia is toxic, especially to the brain, and must be efficiently detoxified. libretexts.org The primary mechanism for ammonia detoxification in many tissues is its incorporation into glutamine from glutamate, a reaction catalyzed by glutamine synthetase (GS). nih.govresearchgate.net Glutamine then serves as a non-toxic carrier of ammonia in the blood. nih.gov
In the brain, ammonia is detoxified in astrocytes. researchgate.net Studies using 15NH4+ have shown that ammonia is fixed via glutamate dehydrogenase (GDH) to form [15N]glutamate, and subsequently [15N]glutamine. nih.gov The use of L-Glutamine (Alpha-15N) helps to trace the subsequent pathways of the amino group, distinguishing it from the amide group which is the primary site of initial ammonia fixation by GS. Research has shown that inhibiting glutamine synthesis can enhance alternative ammonia detoxification pathways, such as the synthesis of alanine via the concerted action of GDH and alanine aminotransferase (ALT). nih.gov This demonstrates that the alpha-nitrogen pool, which L-Glutamine (Alpha-15N) traces, is part of a dynamic system that can adapt to metabolic stress.
Insights into Nucleotide Metabolism and Biosynthesis
Glutamine is an essential nitrogen donor for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. nih.govnih.gov Proliferating cells, in particular, exhibit a high demand for glutamine to sustain nucleotide production. nih.gov
The synthesis of the purine (B94841) ring (found in adenine (B156593) and guanine) requires nitrogen atoms from several sources, including glutamine, aspartate, and glycine. nih.gov Glutamine donates two nitrogen atoms to the purine ring. While it is primarily the amide (gamma) nitrogen that is transferred in these reactions, the alpha-nitrogen plays a crucial indirect role. nih.gov
The alpha-nitrogen from L-Glutamine (Alpha-15N) is first transferred to glutamate. nih.gov This [15N]glutamate can then participate in a transamination reaction with oxaloacetate to form [15N]aspartate. nih.gov This newly synthesized, labeled aspartate then donates its amino group (the original alpha-nitrogen from glutamine) to the construction of the purine ring. nih.gov Therefore, tracing with L-Glutamine (Alpha-15N) allows researchers to follow the flow of its alpha-nitrogen through glutamate and aspartate, ultimately confirming its incorporation into the purine nucleotide structure. nih.govresearchgate.net
| Atom in Purine Ring | Source Molecule | Original Source Traced by L-Glutamine (Alpha-15N) |
|---|---|---|
| N1 | Aspartate | Yes (via Glutamate) |
| N3 | Glutamine (Amide) | No |
| N7 | Glycine | No |
| N9 | Glutamine (Amide) | No |
This table outlines the origin of nitrogen atoms in the purine ring. L-Glutamine (Alpha-15N) allows researchers to trace the path of the alpha-nitrogen through transamination to aspartate, which then contributes the N1 atom to the purine structure. nih.gov
Nitrogen Donation from L-Glutamine (Alpha-15N) for Pyrimidine (B1678525) Synthesis
The de novo synthesis of pyrimidine nucleotides is a fundamental process for cell growth and proliferation, requiring nitrogen donors for the assembly of the pyrimidine ring. L-Glutamine is an obligatory nitrogen donor in this pathway. mdpi.comchegg.com Specifically, the amide nitrogen of glutamine is utilized in the initial, rate-limiting step of pyrimidine synthesis to form carbamoyl (B1232498) phosphate (B84403). nih.gov Subsequent steps involve the incorporation of aspartate, which itself can be synthesized using glutamine's alpha-nitrogen, highlighting the central role of glutamine in providing the necessary nitrogen atoms for the pyrimidine backbone. nih.gov
Studies utilizing L-Glutamine (Alpha-15N) have been pivotal in quantifying the contribution of glutamine's alpha-nitrogen to pyrimidine biosynthesis. By tracing the incorporation of the 15N label into pyrimidine intermediates and final nucleotide products, researchers can elucidate the dynamics of this pathway under various physiological and pathological conditions. For instance, in cancer cells, which exhibit a high demand for nucleotides to support rapid proliferation, tracing studies with 15N-labeled glutamine have revealed a significant reliance on this amino acid for pyrimidine synthesis. nih.govnih.gov
One study investigating the metabolic fate of glutamine in cancer cells demonstrated that the nitrogen from [α-¹⁵N]glutamine is incorporated into various amino acids and nucleotides. embopress.org A notable finding was the increased labeling of the nucleobase adenine with both one (M1) and two (M2) nitrogen atoms derived from [α-¹⁵N]glutamine in transformed cells compared to normal cells, indicating an enhanced use of glutamine-derived nitrogen for purine and, by extension, pyrimidine synthesis in cancer. embopress.org
The table below summarizes key enzymes involved in pyrimidine synthesis that utilize nitrogen derived from glutamine.
| Enzyme | Reaction | Role of Glutamine-Derived Nitrogen |
| Carbamoyl Phosphate Synthetase II (CPSII) | Converts glutamine, bicarbonate, and ATP into carbamoyl phosphate. | Donates the amide nitrogen for the formation of carbamoyl phosphate. nih.gov |
| Aspartate Transcarbamoylase (ATCase) | Condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate. | Aspartate, a substrate in this reaction, can be synthesized using the alpha-nitrogen from glutamine via transamination. |
| CTP Synthetase | Converts UTP to CTP. | Donates the amide nitrogen for the amination of UTP. nih.gov |
Interrogation of Carbon-Nitrogen Linkages in Central Carbon Metabolism
L-Glutamine (Alpha-15N) is an invaluable tool for dissecting the intricate connections between carbon and nitrogen metabolism. It allows researchers to trace the journey of glutamine's alpha-nitrogen as it is transferred to various carbon skeletons within the central metabolic pathways, providing insights into the coordination of these two fundamental elements in cellular physiology.
Glutamine plays a crucial anaplerotic role by replenishing intermediates of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. mdpi.com The carbon skeleton of glutamine enters the TCA cycle as α-ketoglutarate. nih.gov The process begins with the conversion of glutamine to glutamate, which is then converted to α-ketoglutarate. This conversion can occur through two main reactions: oxidative deamination by glutamate dehydrogenase, which releases the alpha-nitrogen as ammonia, or transamination, where the alpha-amino group is transferred to a keto-acid acceptor. nih.gov
The use of L-Glutamine (Alpha-15N) allows for the precise tracking of the alpha-nitrogen's fate during glutamine's entry into the TCA cycle. Studies have shown that this nitrogen is readily transferred to other molecules, influencing the pool of non-essential amino acids and contributing to various biosynthetic pathways. nih.gov For example, the alpha-nitrogen can be transferred to oxaloacetate to form aspartate, a key precursor for nucleotide and protein synthesis. nih.gov
Research in various cancer models has highlighted the significance of glutamine anaplerosis. In glioblastoma cells, for instance, it has been observed that a substantial portion of glutamine-derived glutamate is secreted and does not enter the TCA cycle, indicating a complex regulation of glutamine metabolism. nih.gov In contrast, other studies have demonstrated that under conditions of impaired mitochondrial pyruvate transport, glutamine oxidation becomes critical for maintaining the TCA cycle and cell survival. nih.gov
The following table illustrates the key entry points and transformations of glutamine-derived nitrogen within the TCA cycle.
| Metabolite | Role in TCA Cycle | Fate of Glutamine's Alpha-Nitrogen |
| α-Ketoglutarate | A key intermediate of the TCA cycle. | The carbon skeleton of glutamine enters the cycle as α-ketoglutarate. The alpha-nitrogen is either released as ammonia or transferred to other molecules. |
| Glutamate | Precursor to α-ketoglutarate. | Formed from glutamine, retaining the alpha-nitrogen. |
| Aspartate | Synthesized from the TCA cycle intermediate oxaloacetate. | Receives the alpha-nitrogen from glutamate via transamination. |
The metabolism of glutamine is intricately linked with other central metabolic pathways, including glycolysis and the pentose (B10789219) phosphate pathway (PPP). nih.gov The interplay between these pathways is crucial for providing the necessary precursors for biosynthesis and maintaining cellular redox balance. L-Glutamine (Alpha-15N) tracing studies help to elucidate the nitrogen flux in these interconnected networks.
In proliferating cells, both glucose and glutamine are major sources of carbon and nitrogen. nih.gov While glycolysis provides carbon for the synthesis of serine and glycine, which are important for nucleotide synthesis, glutamine contributes both carbon and nitrogen. The pentose phosphate pathway, branching from glycolysis, produces ribose-5-phosphate (B1218738), the sugar backbone of nucleotides, and NADPH for reductive biosynthesis. nih.gov
Research has shown that under certain conditions, such as hypoxia, cancer cells increase their reliance on glutamine metabolism. nih.gov In B-cells, for example, glutamine can fuel a glucose-independent TCA cycle to support proliferation and survival. nih.gov Furthermore, studies have indicated that the expression of certain transcription factors can influence the balance between glycolysis and glutamine utilization. For instance, the expression of TAp63α has been shown to promote glycolysis and the pentose phosphate pathway while decreasing the catabolic use of glutamine in the TCA cycle. researchgate.net
The coordination between glutamine metabolism and glycolysis is essential for nucleotide biosynthesis. The synthesis of nucleotides requires ribose-5-phosphate from the PPP, as well as nitrogen and carbon from amino acids, primarily glutamine and aspartate. biorxiv.org By using L-Glutamine (Alpha-15N) in conjunction with carbon-labeled glucose, researchers can simultaneously trace the contributions of both nutrients to nucleotide synthesis and other biosynthetic pathways.
Elucidation of Metabolic Features in Diverse Biological Systems
The metabolic pathways involving glutamine can vary significantly across different tissues, organs, and disease states. L-Glutamine (Alpha-15N) serves as a versatile tool to investigate these differences, providing valuable insights into tissue-specific nitrogen metabolism and the metabolic reprogramming that occurs in diseases like cancer.
In vivo studies using L-Glutamine (Alpha-15N) in animal models have been instrumental in understanding the inter-organ flux of nitrogen and the specific roles of glutamine in different tissues.
Brain: In the brain, glutamine synthesis from glutamate and ammonia is a key mechanism for ammonia detoxification. researchgate.net Studies in hyperammonemic rats using 15N-labeled ammonia have allowed for the in vivo measurement of the rate of glutamine synthesis and utilization, providing insights into the brain's capacity to handle excess ammonia. nih.gov
Liver: The liver plays a central role in nitrogen metabolism, including the urea (B33335) cycle for the disposal of excess nitrogen. Glutamine is a key transporter of nitrogen to the liver from peripheral tissues.
Kidney: The kidneys are important for the regulation of acid-base balance and utilize glutamine for ammoniagenesis. Isotope tracing studies can quantify the kidney's contribution to systemic glutamine metabolism.
Intestine: The intestine is a major site of glutamine utilization, where it serves as a primary respiratory fuel for enterocytes.
These studies provide a dynamic picture of how nitrogen from glutamine is partitioned and utilized throughout the body, contributing to a holistic understanding of systemic nitrogen homeostasis.
Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. nih.govresearchgate.netnih.govfrontiersin.org Increased glutamine metabolism, often termed "glutamine addiction," is a hallmark of many cancers. nih.gov In vitro studies using L-Glutamine (Alpha-15N) in various cancer cell lines have been crucial in dissecting the specific ways in which glutamine metabolism is altered.
These studies have revealed that cancer cells utilize glutamine not only for anaplerosis but also as a primary nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and hexosamines. mdpi.comnih.gov For example, tracing studies in B-cells have shown that glutamine metabolism persists and is even enhanced under hypoxic conditions, supporting cell survival and proliferation. nih.gov
Furthermore, research on clear cell renal cell carcinoma has demonstrated that these tumors engage in both oxidative and reductive glutamine metabolism. nih.gov Infusions with [amide-15N]glutamine have revealed persistent amidotransferase activity even when glutaminase is inhibited, highlighting the adaptability of cancer cell metabolism. nih.govbiorxiv.org
The table below provides examples of research findings from L-Glutamine (Alpha-15N) tracing studies in different cancer cell lines.
| Cancer Cell Line | Key Finding | Reference |
| Glioblastoma | A significant portion of glutamine-derived glutamate is secreted rather than entering the TCA cycle. | nih.gov |
| B-cell Lymphoma | Glutamine can fuel a glucose-independent TCA cycle to support proliferation, especially under hypoxia. | nih.gov |
| Bladder Cancer | L-Glutamine (Alpha-15N) was used to quantify nitrogen flux into nucleosides and nucleobases. | nih.gov |
| Clear Cell Renal Cell Carcinoma | Tumors exhibit both oxidative and reductive glutamine metabolism, with persistent amidotransferase activity during glutaminase inhibition. | nih.govbiorxiv.org |
These in vitro studies, empowered by the use of L-Glutamine (Alpha-15N), continue to uncover novel aspects of cancer metabolism, paving the way for the development of new therapeutic strategies that target these metabolic vulnerabilities.
Nitrogen Assimilation and Metabolism in Microbial and Insect Systems
Stable isotope labeling with L-Glutamine (Alpha-15N), often denoted as [2-¹⁵N]Gln or [α-¹⁵N]Gln, is a powerful technique for tracing the flow of nitrogen atoms through metabolic pathways in various organisms. This approach allows researchers to dissect complex networks of nitrogen assimilation and transformation, providing critical insights into how microorganisms and insects utilize glutamine, a central hub in nitrogen metabolism.
Microbial Nitrogen Metabolism
In microbial systems, L-Glutamine (Alpha-15N) is instrumental in elucidating the pathways of nitrogen incorporation and distribution among various biomolecules. Studies in bacteria and yeast have leveraged ¹⁵N-labeled glutamine to map the metabolic fate of its alpha-amino nitrogen.
Research in Mycobacterium tuberculosis has demonstrated that nitrogen from glutamine is a primary source for the synthesis of numerous other amino acids. When these bacteria are supplied with [¹⁵N₂]-Gln (labeled at both nitrogen positions), the ¹⁵N label is traced to as many as eight other amino acids, confirming glutamine's central role as a nitrogen donor in biosynthetic pathways. frontiersin.org Similarly, studies using in vivo ¹⁵N Nuclear Magnetic Resonance (NMR) on Brevibacterium lactofermentum, a bacterium used for industrial glutamate production, have followed the assimilation of nitrogen in real-time. These experiments revealed that glutamate and glutamine are the main intracellular nitrogenous pools, and their levels fluctuate depending on culture conditions such as aeration. nih.gov
In the yeast Saccharomyces cerevisiae, isotopic tracer studies with ¹⁵N-glutamine have been used to compare the nitrogen metabolism among different species. By tracking the incorporation of the ¹⁵N label from glutamine into proteinogenic amino acids, researchers have identified distinct preferences for the uptake and utilization of various nitrogen sources, including glutamine, arginine, and ammonium (B1175870). nih.gov This type of analysis is crucial for understanding the metabolic diversity and adaptability of different yeast strains in various environments, such as during fermentation.
The following table summarizes key findings from studies using ¹⁵N-labeled glutamine to investigate microbial nitrogen metabolism.
| Organism | ¹⁵N-Labeled Substrate Used | Key Findings | Primary Metabolic Pathways Illuminated |
| Mycobacterium tuberculosis | [¹⁵N₂]-Gln | Nitrogen from glutamine was transferred to eight other amino acids. frontiersin.org | Amino acid biosynthesis, nitrogen distribution network. |
| Brevibacterium lactofermentum | ¹⁵N-labeled sources | Glutamate and glutamine are the primary intracellular nitrogen pools. nih.gov | Nitrogen assimilation and amino acid production. |
| Saccharomyces cerevisiae | ¹⁵N‐Glutamine | Revealed distinct species-specific preferences for the uptake and incorporation of nitrogen from glutamine into proteins. nih.gov | Nitrogen source utilization and protein synthesis. |
Insect Nitrogen Metabolism
In insect cell culture, elucidating nitrogen metabolism is vital for optimizing growth media and enhancing the production of recombinant proteins. Studies using Spodoptera frugiperda (Sf9) cells, a common line for producing biologics, have employed L-Glutamine labeled at either the alpha-nitrogen ([2-¹⁵N]glutamine) or the amide nitrogen ([5-¹⁵N]glutamine) to trace metabolic fluxes.
These tracer experiments have revealed a significant metabolic switch dependent on the availability of glucose. nih.gov
In the presence of excess glucose , Sf9 cells primarily convert glutamine to alanine, which is excreted as the main metabolic by-product. By using both [2-¹⁵N]glutamine and [5-¹⁵N]glutamine, researchers demonstrated that both the alpha-amino and the amide nitrogen of glutamine are incorporated into alanine. This occurs directly through amido-transfer and transamination reactions rather than via the release of free ammonium. nih.gov
In the absence of glucose , the metabolic pathway shifts dramatically. Glutamine is catabolized via glutaminase and glutamate dehydrogenase, leading to the production and excretion of ammonium ions. This indicates that when glucose is scarce, glutamine is used as an energy source, and its nitrogen is released as ammonium. nih.gov
Furthermore, in glutamine-free media, the cells can assimilate ¹⁵NH₄⁺ from the medium and incorporate it into newly synthesized glutamine and alanine, demonstrating the activity of the glutamine synthetase/glutamate synthase (GS/GOGAT) system for nitrogen assimilation. nih.gov These findings, made possible by ¹⁵N-labeling, provide a detailed map of how insect cells regulate nitrogen flow in response to nutrient availability.
The data table below details the metabolic fate of ¹⁵N from labeled glutamine in Sf9 insect cells under different nutrient conditions.
| Nutrient Condition | ¹⁵N-Labeled Substrate | Major ¹⁵N-Labeled Excreted Metabolite | Inferred Active Pathway | Key Observation |
| Excess Glucose & Glutamine | [2-¹⁵N]glutamine, [5-¹⁵N]glutamine | Alanine | Transamination / Amido-transfer | Both amide and amine nitrogen from glutamine are incorporated into alanine without forming free ammonium. nih.gov |
| No Glucose | [2-¹⁵N]glutamine, [5-¹⁵N]glutamine | Ammonium (NH₄⁺) | Glutaminase / Glutamate Dehydrogenase | Ammonium is released from both the amide and amine positions of glutamine. nih.gov |
| Glutamine-Free | ¹⁵NH₄Cl | Alanine, Glutamine | Glutamine Synthetase / Glutamate Synthase (GS/GOGAT) | Cells actively assimilate ammonium from the medium to synthesize amino acids. nih.gov |
Advanced Considerations and Future Directions in L Glutamine Alpha 15n Research
Challenges in Quantitative Assessment of 15N Fluxes and Isotopic Fractionation
Accurate quantification of nitrogen fluxes using L-Glutamine (Alpha-15N) is complicated by several factors. A primary challenge lies in the potential for isotopic fractionation, where enzymatic processes may discriminate between the heavier 15N and the lighter 14N isotopes. This can lead to an underestimation of the true metabolic rates if not properly accounted for. researchgate.netnih.govjst.go.jp
During the enzymatic deamination of glutamic acid, a key step in glutamine metabolism, the 14N-amino group is preferentially removed, leaving the remaining substrate pool enriched in 15N. researchgate.netjst.go.jp The extent of this fractionation is dependent on the deamination flux. jst.go.jp For instance, a 4.0‰ enrichment in 15N was observed with a 45.4% deamination flux. jst.go.jp This isotopic discrimination can vary between different metabolic pathways and tissues, making a universal correction factor difficult to apply.
Another significant challenge is the accurate measurement of 15N enrichment in various metabolites. Isotope Ratio Mass Spectrometry (IRMS), a common analytical technique, may not be ideally suited for highly enriched samples, potentially leading to an underestimation of the actual δ15N value due to non-linear isotope fractionation within the instrument. nih.gov Furthermore, methods for sample preparation and analysis can introduce variability and potential carryover of non-target nitrogen compounds, affecting the accuracy of the results. nih.gov Differentiating between 15N-amide and 15N-amino labeling in glutamine and its metabolites requires sophisticated analytical methods, such as tandem mass spectrometry, to analyze specific fragmentation patterns. nih.gov
| Challenge | Description | Key Research Findings |
| Isotopic Fractionation | Enzymatic processes can preferentially metabolize the lighter 14N isotope, leading to an enrichment of 15N in the remaining substrate pool and potentially inaccurate flux calculations. | Deamination of glutamic acid can enrich the substrate in 15N by up to 4.0‰. jst.go.jp The degree of fractionation is linked to the metabolic flux. jst.go.jp |
| Analytical Accuracy | Standard analytical techniques may have limitations in accurately quantifying high levels of 15N enrichment and can be prone to measurement artifacts. | IRMS can underestimate δ15N values in highly labeled samples. nih.gov Contamination from non-target nitrogen compounds can be significant. nih.gov |
| Positional Labeling | Distinguishing the location of the 15N label (alpha-amino vs. amide group) within the glutamine molecule and its downstream metabolites is analytically complex but crucial for pathway analysis. | Tandem mass spectrometry can be used to differentiate between 15N-amide and 15N-amino labeling by analyzing distinct fragmentation patterns. nih.gov |
Integration of 15N Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics) in Metabolic Contexts
To gain a more comprehensive understanding of metabolic regulation, researchers are increasingly integrating 15N tracing data with other "omics" technologies, such as transcriptomics and proteomics. This multi-omics approach allows for the correlation of metabolic fluxes with changes in gene expression and protein abundance, providing a more holistic view of cellular and organismal physiology. nih.gov
For example, in cancer research, L-Glutamine (Alpha-15N) tracing can reveal alterations in nitrogen metabolism within tumors. nih.govelsevierpure.com When combined with transcriptomic data, these metabolic changes can be linked to the upregulation or downregulation of specific genes encoding metabolic enzymes or transporters. Proteomic analysis can further confirm whether these changes in gene expression translate to altered protein levels, thus providing a mechanistic link between genetic regulation and metabolic function.
The integration of these large datasets presents significant bioinformatic challenges. Sophisticated computational models are required to effectively analyze and visualize the complex interplay between the different molecular layers. However, the insights gained from such integrated approaches are invaluable for identifying key regulatory nodes in metabolic networks and for discovering potential therapeutic targets. nih.gov
| Omics Technology | Integration with 15N Tracing | Potential Insights |
| Transcriptomics | Correlates changes in metabolic fluxes with alterations in gene expression. | Identifies transcriptional regulation of metabolic pathways and key enzymes involved in nitrogen metabolism. |
| Proteomics | Links metabolic fluxes to the abundance of specific proteins. | Confirms the functional consequences of altered gene expression and identifies post-translational modifications that may regulate enzyme activity. |
| Metabolomics | Provides a comprehensive profile of all metabolites, complementing the targeted analysis of 15N-labeled compounds. | Reveals broader metabolic reprogramming and identifies unexpected metabolic pathways affected by changes in nitrogen flux. |
Development of Next-Generation Tracers and Analytical Approaches for Nitrogen Metabolism
The field of metabolic research is continuously advancing with the development of novel tracers and analytical techniques to overcome the limitations of current methods. nih.gov For L-glutamine, this includes the synthesis of multi-isotopically labeled molecules that provide more detailed information about metabolic pathways. nih.gov
One such example is the development of hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine. This next-generation tracer, when used with hyperpolarized magnetic resonance imaging, allows for the real-time, in vivo visualization of glutaminase (B10826351) activity. nih.gov The inclusion of multiple isotopes helps to prolong the signal and provide more detailed metabolic information. nih.gov
In addition to new tracers, novel analytical approaches are also being developed. Chemical Reaction Interface Mass Spectrometry (CRIMS) has emerged as a powerful and facile method for 15N-tracer experiments, offering high sensitivity for detecting 15N-labeled compounds. nih.gov Furthermore, the use of radioactive isotopes like nitrogen-13 (B1220869) (13N) in conjunction with Positron Emission Tomography (PET) allows for the non-invasive, in vivo tracking of nitrogen kinetics throughout the body. nih.govbiorxiv.orgnih.gov
| Development | Description | Advantages |
| Hyperpolarized Multi-Isotope Tracers | L-glutamine labeled with multiple isotopes (e.g., 13C, 2H, 15N) that can be hyperpolarized to enhance detection by magnetic resonance imaging. | Enables real-time, in vivo imaging of metabolic fluxes with high sensitivity and provides more detailed pathway information. nih.gov |
| Chemical Reaction Interface Mass Spectrometry (CRIMS) | A highly sensitive mass spectrometry technique for the detection of 15N-labeled compounds. | Offers a powerful and straightforward approach for 15N-tracer experiments with low detection limits. nih.gov |
| Radioactive Tracers and PET Imaging | Utilizes short-lived radioactive isotopes like 13N to track nitrogen movement in vivo using Positron Emission Tomography. | Allows for non-invasive, whole-body imaging of nitrogen kinetics. nih.govbiorxiv.orgnih.gov |
Expanding the Scope of L-Glutamine (Alpha-15N) Tracing to Complex Physiological and Pathological Research Models
The application of L-Glutamine (Alpha-15N) tracing is expanding beyond simple cell culture systems to more complex in vivo models of health and disease. This allows researchers to study nitrogen metabolism in the context of a whole organism, providing more physiologically relevant insights.
In oncology, 15N-glutamine tracing is being used in patient-derived xenograft (PDX) models of cancer to study tumor-specific metabolic reprogramming. nih.govelsevierpure.com These studies have revealed that some tumors exhibit a high rate of glutamine utilization to fuel the TCA cycle and for nucleotide biosynthesis. nih.govbiorxiv.org In vivo tracing has also been instrumental in evaluating the efficacy of drugs that target glutamine metabolism. nih.govbiorxiv.org
The use of L-Glutamine (Alpha-15N) is also being explored in other complex physiological and pathological conditions. For example, in neuroscience, it has been used to study cerebral glutamine synthesis in animal models of hyperammonemia, a condition associated with liver disease. nih.gov Additionally, the role of glutamine in the intricate relationship between the gut microbiota and host metabolism is an emerging area of research where 15N tracing can provide valuable information. mdpi.com
| Research Model | Application of L-Glutamine (Alpha-15N) Tracing | Key Findings |
| Patient-Derived Xenografts (PDX) in Oncology | To investigate tumor-specific glutamine metabolism and the effects of metabolic inhibitors in a more clinically relevant model. | Demonstrated that some cancers, like clear cell renal cell carcinoma, are highly dependent on glutamine for growth and survival. nih.govelsevierpure.com |
| Animal Models of Neurological Disease | To study alterations in brain nitrogen metabolism in conditions such as hyperammonemia. | Revealed changes in the rate of cerebral glutamine synthesis in response to high ammonia (B1221849) levels. nih.gov |
| Gut Microbiota Research | To understand the contribution of glutamine to the metabolic interplay between the host and the gut microbiome. | Emerging field with the potential to elucidate the role of glutamine in gut health and disease. mdpi.com |
Q & A
Basic Research Questions
Q. How should L-Glutamine (Alpha-15N) be incorporated into cell culture experiments for stable isotope tracing?
- Methodology : Seed cells (e.g., osteosarcoma or melanoma lines) at 10⁶ cells per 10 cm plate. Incubate with 4 mM L-Glutamine (Alpha-15N) for 24 hours. Post-incubation, wash cells with ice-cold saline, lyse with 50% methanol, and perform three freeze-thaw cycles in liquid nitrogen. Centrifuge at 4°C to pellet insoluble material, then analyze the supernatant via GC-MS after derivatization with methoxyamine hydrochloride and N,O-Bis(trimethylsilyl)trifluoroacetamide .
- Key Considerations : Ensure isotopic purity (≥98%) and validate labeling efficiency using internal standards. Pre-test cell viability to rule out glutamine toxicity.
Q. What distinguishes Alpha-15N labeling from Amide-15N in L-Glutamine for metabolic studies?
- Experimental Design : Alpha-15N labels the α-amino group, enabling tracing of nitrogen incorporation into transamination products (e.g., aspartate, glutamate). Amide-15N labels the amide group, which is primarily metabolized via glutaminase to release ammonia. Use Alpha-15N to study nitrogen flux in pathways like the malate-aspartate shuttle, and Amide-15N for ammonia or purine/pyrimidine synthesis studies .
- Validation : Cross-validate using complementary isotopes (e.g., 13C-glutamine) to confirm pathway specificity.
Q. How should researchers handle and store L-Glutamine (Alpha-15N) to maintain stability?
- Protocol : Store lyophilized powder at -20°C in airtight, desiccated containers. For cell culture, prepare fresh solutions in PBS or media, avoiding repeated freeze-thaw cycles. Sterilize via filtration (0.22 µm) if required for sterile assays .
- Quality Control : Verify isotopic enrichment and chemical purity using NMR or mass spectrometry before critical experiments.
Advanced Research Questions
Q. How can L-Glutamine (Alpha-15N) resolve contradictions in nitrogen flux data between in vitro and in vivo models?
- Case Study : In lymphoma cells, Alpha-15N tracing in Matrigel (3D culture) revealed enhanced ammonia sensitivity under mitochondrial pyruvate carrier (MPC) inhibition, a finding absent in 2D suspension cultures. This highlights microenvironment-dependent glutamine metabolism .
- Approach : Replicate physiological conditions (e.g., hypoxia, matrix interactions) and compare isotopic enrichment patterns across models. Use kinetic modeling to quantify flux differences.
Q. What experimental strategies mitigate interference from endogenous glutamine pools in isotopic tracing studies?
- Optimization : Pre-deplete cells of endogenous glutamine by culturing in glutamine-free media for 6–12 hours before introducing Alpha-15N-glutamine. Measure baseline glutamine levels via LC-MS to confirm depletion .
- Data Normalization : Express labeled metabolites as molar percent enrichment (MPE) relative to total metabolite pools to account for background variability.
Q. How does Alpha-15N-glutamine inform cross-talk between glycolysis and the TCA cycle in stressed cells?
- Mechanistic Insight : In LPS-stimulated microglia, Alpha-15N labeling revealed glutamine-driven anaplerosis via glutamate dehydrogenase (GDH), compensating for impaired glucose oxidation. This was validated by 13C-glucose tracing showing reduced pyruvate entry into the TCA cycle .
- Integration : Combine Alpha-15N-glutamine with 13C-glucose or 13C-palmitate to map carbon-nitrogen coupling. Use isotopomer spectral analysis (ISA) to quantify pathway contributions.
Methodological Challenges & Solutions
Q. Why might GC-MS and LC-MS yield conflicting results in Alpha-15N-glutamine tracing experiments?
- Technical Factors : GC-MS requires derivatization, which may degrade labile intermediates (e.g., α-ketoglutarate). LC-MS preserves these but may suffer from ion suppression in complex matrices.
- Resolution : Use orthogonal methods (e.g., NMR for positional 15N verification) and spike-in stable isotope internal standards (SIL-IS) for quantification .
Q. How to design a robust protocol for cross-validating isotopic labeling data in multi-omics studies?
- Framework :
Targeted Metabolomics : Quantify Alpha-15N incorporation into key nodes (e.g., glutamate, aspartate) via LC-MS/MS.
Proteomics : Measure 15N enrichment in proteins to assess long-term nitrogen utilization.
Transcriptomics : Correlate flux changes with expression of glutaminase (GLS) or glutamine synthetase (GLUL) .
- Statistical Rigor : Apply false discovery rate (FDR) correction to multi-omics datasets to prioritize biologically significant pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
